molecular formula C11H16ClN3OS B13000448 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride

Cat. No.: B13000448
M. Wt: 273.78 g/mol
InChI Key: FGRFBIYGXCNJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a 2,4-dimethylphenyl group attached to an amino group, which is further connected to an oxoethyl carbamimidothioate moiety, and it is stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride typically involves multiple steps. One common method starts with the reaction of 2,4-dimethylphenylamine with an appropriate oxoethyl carbamimidothioate precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as automated reactors and in-line monitoring systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The amino and carbamimidothioate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenylhydrazine hydrochloride
  • 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride

Comparison

Compared to similar compounds, 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride is unique due to its specific functional groups and structural arrangement. This uniqueness contributes to its distinct chemical properties and potential applications. For example, while 2,4-Dimethylphenylhydrazine hydrochloride is primarily used in organic synthesis, this compound may have broader applications in biology and medicine due to its different functional groups and reactivity.

Properties

Molecular Formula

C11H16ClN3OS

Molecular Weight

273.78 g/mol

IUPAC Name

[2-(2,4-dimethylanilino)-2-oxoethyl] carbamimidothioate;hydrochloride

InChI

InChI=1S/C11H15N3OS.ClH/c1-7-3-4-9(8(2)5-7)14-10(15)6-16-11(12)13;/h3-5H,6H2,1-2H3,(H3,12,13)(H,14,15);1H

InChI Key

FGRFBIYGXCNJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC(=N)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.